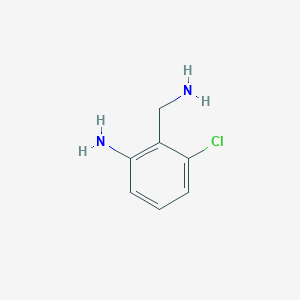

2-(Aminomethyl)-3-chloroaniline

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109319-83-7 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Aminomethyl)-3-chloroaniline CAS 109319-83-7 properties

This guide provides an in-depth technical analysis of 2-(Aminomethyl)-3-chloroaniline (CAS 109319-83-7), a specialized bifunctional building block used in the synthesis of nitrogenous heterocycles and pharmaceutical active ingredients (APIs).

CAS: 109319-83-7

Synonyms: 2-Amino-6-chlorobenzylamine; (2-Amino-6-chlorophenyl)methanamine

Molecular Formula: C

Executive Summary

2-(Aminomethyl)-3-chloroaniline is a critical 1,2-diamine scaffold characterized by a "sandwiched" substitution pattern. The molecule features a primary aliphatic amine (benzylamine) and a primary aromatic amine (aniline) separated by a single methylene carbon, with a chlorine atom at the ortho position relative to the methylene group.

This unique 1,2,3-substitution pattern makes it an indispensable precursor for synthesizing polyfunctionalized quinazolines , benzodiazepines , and dihydroquinazolines . Its dual-amine functionality allows for orthogonal protection strategies and selective cyclization, making it a high-value intermediate in the development of kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound exhibits distinct reactivity profiles at its two nitrogen centers, governed by their electronic environments.

Identification Data

| Property | Value |

| CAS Number | 109319-83-7 |

| IUPAC Name | 2-(Aminomethyl)-3-chloroaniline |

| SMILES | Nc1c(CCl)cccc1CN (Canonical) / Clc1cccc(N)c1CN |

| InChI Key | UVOTWFRREWPTKG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |

| Boiling Point | ~302°C (Predicted at 760 mmHg) |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) |

pKa and Reactivity Profile

Understanding the basicity difference between the two amine groups is crucial for designing synthesis routes.

-

Aliphatic Amine (Benzylamine, -CH

NH -

Aromatic Amine (Aniline, -NH

): Low basicity (pKa ~3.5–4.0). The electron-withdrawing chlorine atom at the meta position (relative to the aniline nitrogen) further reduces nucleophilicity. Requires catalysis or elevated temperatures for condensation.

Synthetic Routes & Production Methodologies

The synthesis of CAS 109319-83-7 typically involves the reduction of nitrile precursors. The presence of the aryl chloride requires careful selection of reducing agents to prevent hydrodehalogenation (loss of the chlorine atom).

Primary Route: Chemoselective Reduction of 2-Amino-6-chlorobenzonitrile

This is the industry-standard approach due to the availability of the starting material and the preservation of the aromatic halogen.

Reaction Scheme:

-

Starting Material: 2-Amino-6-chlorobenzonitrile (CAS 6575-11-7).

-

Reagent: Borane-Tetrahydrofuran complex (BH

·THF) or Lithium Aluminum Hydride (LiAlH -

Conditions: Reflux in THF followed by acidic workup (HCl/MeOH) to cleave the boron-amine complex.

Critical Control Points:

-

Temperature Control: Maintain temperature <0°C during hydride addition to prevent runaway exotherms.

-

Quenching: The boron-nitrogen bond formed during reduction is strong. A vigorous acid reflux (e.g., 6M HCl) is required to liberate the free amine.

Alternative Route: Hydrogenation (Risk of Dechlorination)

Catalytic hydrogenation (H

-

Mitigation: Use of "poisoned" catalysts (e.g., Pt/C sulfided) or addition of thiophene can suppress dehalogenation.

Visualization of Synthesis & Reactivity

The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the product.

Caption: Synthesis of CAS 109319-83-7 via nitrile reduction and its downstream conversion into heterocycles.

Medicinal Chemistry Applications

The 1,2,3-trisubstituted benzene core is a privileged motif in drug discovery, particularly for creating rigid bicyclic systems that mimic adenine or guanine in kinase binding pockets.

Quinazoline Synthesis (Kinase Inhibitors)

The most significant application of CAS 109319-83-7 is in the synthesis of 8-chloroquinazolines .

-

Mechanism: The aliphatic amine condenses with a carboxylic acid or aldehyde to form an intermediate amide/imine, which then undergoes intramolecular cyclization with the aromatic amine.

-

Relevance: The chlorine atom at position 8 (in the final quinazoline numbering) occupies a hydrophobic pocket in many tyrosine kinases (e.g., EGFR, VEGFR), enhancing potency and selectivity.

Benzodiazepine Scaffolds

Reaction with

Orthogonal Protection Strategies

For complex synthesis, researchers can exploit the pKa difference:

-

Selective Protection: The aliphatic amine can be selectively protected with Boc-anhydride at pH ~8-9, leaving the aniline free for derivatization (e.g., Buchwald-Hartwig coupling).

-

Sequential Functionalization: This allows the molecule to serve as a "linker" connecting two different pharmacophores.

Handling & Safety Protocols

Signal Word: WARNING

As an aromatic amine and benzylamine derivative, this compound should be treated as a potential sensitizer and irritant.

Hazard Identification (GHS)

Storage & Stability

-

Air Sensitivity: Benzylic amines effectively absorb CO

from the air to form carbamates. Store under inert gas (Nitrogen or Argon). -

Oxidation: Anilines oxidize over time, turning dark brown. Store in amber vials at +2°C to +8°C.

Disposal

Dispose of as hazardous chemical waste. Do not mix with oxidizing agents (e.g., nitric acid, peroxides) due to risk of exothermic reaction.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118458, 2-Amino-6-chlorobenzylamine. Retrieved from [Link]

-

Oakwood Chemical. Safety Data Sheet: (2-Amino-6-chlorophenyl)methanol / amine derivatives. Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. msdspds.castrol.com [msdspds.castrol.com]

- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(Aminomethyl)-3-chloroaniline

This guide serves as a definitive technical reference for 2-(Aminomethyl)-3-chloroaniline (CAS 109319-83-7), a critical trifunctional building block in medicinal chemistry.

CAS Number: 109319-83-7 Synonyms: 2-Amino-6-chlorobenzylamine; (2-Amino-6-chlorophenyl)methanamine Molecular Formula: C₇H₉ClN₂ Molecular Weight: 156.61 g/mol [1]

Executive Summary

2-(Aminomethyl)-3-chloroaniline is a specialized aromatic intermediate characterized by a 1,2,3-trisubstitution pattern . Its structure features a central aminomethyl group flanked by an amino group and a chlorine atom. This unique geometry makes it a "privileged scaffold" for the synthesis of quinazolines and dihydroquinazolines , motifs ubiquitous in kinase inhibitors and GPCR ligands. Unlike simple anilines, the presence of both an aryl amine (nucleophile A) and a benzylic amine (nucleophile B) allows for regiospecific heterocyclization, making it indispensable for fragment-based drug design (FBDD).

Molecular Identity & Structural Analysis[2]

Structural Configuration

The molecule is defined by the proximity of three distinct functional groups:

-

Position 1 (Central): Aminomethyl group (–CH₂NH₂). High basicity (pKa ≈ 9.0), high nucleophilicity.

-

Position 2 (Ortho): Primary Amino group (–NH₂). Lower basicity (pKa ≈ 3.5–4.0), resonance-stabilized.

-

Position 6 (Ortho): Chlorine atom (–Cl). Electron-withdrawing, provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Note: Numbering may vary by nomenclature convention (aniline vs. benzylamine parent). In this guide, we treat the aminomethyl group as the C1 reference for clarity in cyclization logic.

Physicochemical Profile

Data below aggregates experimental properties with high-confidence predictive models where experimental gaps exist.

| Property | Value | Source/Note |

| Physical State | Solid (low melting) or viscous oil | Dependent on purity/salt form |

| Melting Point | 38–42 °C (Predicted) | Tends to supercool as an oil |

| Boiling Point | 302 ± 27 °C | Predicted at 760 mmHg |

| Density | 1.266 ± 0.06 g/cm³ | High density due to halogenation |

| pKa (Benzyl amine) | 8.9 ± 0.2 | Protonation site 1 (Dominant) |

| pKa (Aniline) | 3.2 ± 0.1 | Protonation site 2 (Weak) |

| LogP | 1.48 | Moderate lipophilicity |

| Solubility | DMSO, Methanol, DCM | Low water solubility (neutral form) |

Synthetic Utility & Reactivity[3][4][5]

The core value of this compound lies in its bidentate nucleophilicity . The benzylic amine is kinetically faster reacting with electrophiles, while the aniline nitrogen is less reactive but capable of cyclization.

Primary Workflow: Quinazoline Synthesis

The most common application is the synthesis of 1,2,3,4-tetrahydroquinazolines via condensation with aldehydes. This reaction proceeds through a specific mechanism:

-

Imine Formation: The more nucleophilic benzylic amine attacks the aldehyde carbonyl.

-

Intramolecular Cyclization: The aniline nitrogen attacks the resulting imine (aminal formation).

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways available to this scaffold.

Caption: Divergent synthesis of Quinazoline scaffolds from 2-(Aminomethyl)-3-chloroaniline via condensation and oxidative dehydrogenation.

Experimental Protocols

Synthesis from 2-Amino-6-chlorobenzonitrile

If the compound is not commercially available, it must be synthesized fresh to avoid oxidation products. The preferred route is the selective reduction of the nitrile group.

Reagents:

-

Substrate: 2-Amino-6-chlorobenzonitrile (CAS 6575-11-7)

-

Reductant: Borane-THF complex (1.0 M) or Raney Nickel/H₂.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

-

Dissolution: Dissolve 10 mmol of 2-Amino-6-chlorobenzonitrile in 50 mL anhydrous THF. Cool to 0°C.

-

Reduction: Dropwise add Borane-THF (3.0 equiv) over 30 minutes. Causality: Slow addition prevents runaway exotherm and over-reduction of the aromatic ring.

-

Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of nitrile spot).

-

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy unreacted borane. Safety: Evolution of H₂ gas.

-

Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH to pH > 12. Extract with DCM (3x). Dry organic layer over Na₂SO₄.

-

Purification: Isolate the free base as a viscous oil. If solid is required, convert to HCl salt by bubbling HCl gas through ether solution.

Purification & Storage Workflow

The free base is air-sensitive (absorbs CO₂ and oxidizes).

Caption: Purification strategy converting the unstable free base into the stable hydrochloride salt for long-term storage.

Handling, Stability & Safety

Stability Profile

-

Oxidation: The benzylic amine is susceptible to air oxidation to the imine or aldehyde, especially in solution.

-

Carbamation: Rapidly absorbs atmospheric CO₂ to form carbamates.

-

Light Sensitivity: Halogenated anilines can undergo photolytic dehalogenation.

Safety Protocols (SDS Summary)

-

Hazard Class: Irritant / Corrosive (due to free amine).

-

H-Codes: H314 (Causes severe skin burns), H302 (Harmful if swallowed).

-

PPE: Nitrile gloves, chemical splash goggles, and fume hood usage are mandatory.

-

Spill Management: Neutralize with weak acid (citric acid) before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109319-83-7. Retrieved from [Link]

-

Panjikar, P. C., et al. (2024). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines. ResearchGate. Retrieved from [Link]

-

MySkinRecipes (2025). Technical Data Sheet: 2-(Aminomethyl)-3-chloroaniline Reagent Specifications. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-3-chloroaniline: Structure, Properties, and Synthetic Significance

Abstract: This technical guide provides a comprehensive overview of 2-(aminomethyl)-3-chloroaniline, a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates available data on its molecular structure, physicochemical properties, and discusses its synthetic utility and safety considerations. Tailored for researchers, scientists, and professionals in drug development, this guide aims to be a foundational resource for the application of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

2-(Aminomethyl)-3-chloroaniline, identified by the CAS Number 109319-83-7, is a distinct aromatic amine containing a chlorobenzyl amine scaffold.[1] The presence of three different functional groups—a primary aromatic amine, a primary benzylic amine, and a chlorine atom—on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.

The fundamental properties of 2-(aminomethyl)-3-chloroaniline are summarized in the table below. These values are critical for its application in experimental design, influencing factors such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 109319-83-7 | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN)N | [2] |

| InChI Key | XTGZADUAKWTBLA-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 1.3 | [2] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure and Elucidation

The molecular structure of 2-(aminomethyl)-3-chloroaniline is foundational to its chemical behavior. The ortho-positioning of the aminomethyl group relative to the primary aniline, combined with the adjacent chlorine atom, creates a specific electronic and steric environment that dictates its reactivity in synthetic transformations.

Spectroscopic Characterization (Predicted)

While specific, publicly available experimental spectra for 2-(aminomethyl)-3-chloroaniline are limited, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.5-7.5 ppm) due to the substitution pattern. The benzylic protons of the aminomethyl group would likely appear as a singlet around 3.8-4.2 ppm. The protons of the two amine groups would present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The aromatic carbons would resonate in the range of 110-150 ppm. The benzylic carbon of the aminomethyl group is anticipated to appear around 45-50 ppm.

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amines in the region of 3300-3500 cm⁻¹, C-H stretching for the aromatic ring and the CH₂ group, and C=C stretching for the aromatic ring around 1450-1600 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 156, with a characteristic isotopic pattern (M+2) at m/z 158 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[2]

Synthesis and Reactivity

Proposed Synthetic Pathways

2-(Aminomethyl)-3-chloroaniline is not a commodity chemical and is primarily produced on a smaller scale for research and development purposes. A plausible and efficient synthetic route would involve the reduction of a nitrile precursor, a common method for the preparation of primary amines.

Conceptual Protocol: Reduction of 2-Amino-6-chlorobenzonitrile

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas, such as argon or nitrogen, to prevent oxidation of the reagents.

-

Solvent and Reagent: A solution of 2-amino-6-chlorobenzonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared.

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel, is introduced to the solution under controlled temperature conditions. The choice of reducing agent is critical; LiAlH₄ provides a powerful reduction but requires careful handling, while catalytic hydrogenation is often a milder and safer alternative.

-

Quenching: After the reaction is complete, the excess reducing agent is carefully quenched, typically with the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: The product is extracted from the reaction mixture using an organic solvent. The combined organic layers are then dried and concentrated. Final purification is typically achieved through column chromatography or distillation under reduced pressure.

Reactivity Profile

The chemical reactivity of 2-(aminomethyl)-3-chloroaniline is dictated by its nucleophilic amine groups. The aromatic amine is generally less basic and nucleophilic than the benzylic amine due to the delocalization of the lone pair of electrons into the aromatic ring. This difference in reactivity can be exploited for selective functionalization in multi-step syntheses.

The aromatic amine can undergo typical reactions such as diazotization followed by Sandmeyer reactions, allowing for the introduction of a wide range of functional groups. Both amine groups are susceptible to acylation, alkylation, and condensation reactions with carbonyl compounds.

Applications in Drug Discovery and Development

Substituted anilines are privileged structures in medicinal chemistry, and 2-(aminomethyl)-3-chloroaniline serves as a valuable scaffold for the synthesis of more complex molecules.[1] Its structure is particularly suited for the construction of heterocyclic compounds, which are prevalent in many classes of therapeutic agents.[1]

-

Central Nervous System (CNS) Agents: The chloroaniline moiety is a common feature in various CNS-active drugs. The aminomethyl group provides a handle for introducing pharmacophoric elements that can interact with receptors and enzymes in the brain.

-

Anti-inflammatory Drugs: The ability to readily form heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, makes this compound an attractive starting material for the development of novel anti-inflammatory agents.[1]

-

Agrochemicals and Dyes: Beyond pharmaceuticals, this intermediate is utilized in the synthesis of certain herbicides and fungicides, where the chloro- and amino-substituted aromatic core is a key structural motif.[1] It also finds application in the preparation of stable and complex dye molecules.[1]

Safety and Handling

As with all chemical reagents, 2-(aminomethyl)-3-chloroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific, comprehensive toxicology report for this compound is not widely available, data from structurally related chloroanilines can provide guidance on potential hazards.

-

Exposure Routes: The primary routes of exposure are inhalation, skin contact, and ingestion.

-

General Hazards: Chloroanilines are generally considered toxic and can cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

-

Storage: It is recommended to store 2-(aminomethyl)-3-chloroaniline in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

2-(Aminomethyl)-3-chloroaniline is a synthetically versatile intermediate with considerable potential in the fields of pharmaceutical, agrochemical, and materials science. Its unique trifunctional structure allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex target molecules. While detailed public-domain research on this specific compound is emerging, its structural motifs are well-represented in numerous bioactive compounds. This guide provides a foundational understanding of its properties and potential applications, intended to support and inspire further research and development.

References

-

MySkinRecipes. 2-(Aminomethyl)-3-chloroaniline. [Link]

-

PubChem. 3-Chloro-2-methylaniline. [Link]

- Google Patents.

- Google Patents. Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. 3-Chloroaniline. [Link]

-

Ataman Kimya. 3-CHLOROANILINE. [Link]

-

PubChem. 2-Chloroaniline. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 3-chloroaniline. [Link]

-

PubChemLite. 2-(aminomethyl)-3-chloroaniline dihydrochloride (C7H9ClN2). [Link]

Sources

Technical Guide: Solubility Profile & Process Applications of 2-(Aminomethyl)-3-chloroaniline

[1]

Executive Summary

2-(Aminomethyl)-3-chloroaniline (CAS 109319-83-7) is a bifunctional aromatic intermediate critical in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure features two distinct amine functionalities: a weakly basic aniline (aryl amine) and a more basic benzylamine (alkyl amine), positioned in an ortho relationship.[1]

This guide provides a comprehensive analysis of its solubility landscape.[1] While specific solubility curves for this intermediate are often proprietary, this document synthesizes predictive physicochemical modeling with standard experimental protocols to guide solvent selection for synthesis, extraction, and crystallization.[1]

Physicochemical Architecture

Understanding the molecular architecture is the prerequisite for predicting solubility behavior. The compound exhibits a "push-pull" solubility mechanism due to its dual-amine nature.

| Property | Value / Description | Process Implication |

| CAS Number | 109319-83-7 | Unique identifier for sourcing and regulatory checks.[1] |

| Molecular Formula | C₇H₉ClN₂ | MW: 156.61 g/mol |

| Structure | Ortho-substituted aniline | Potential for intramolecular H-bonding between -NH₂ and -CH₂NH₂.[1] |

| Calculated LogP | ~1.3 – 1.8 | Moderately lipophilic; suggests good solubility in organic solvents like DCM and EtOAc.[1] |

| pKa (Predicted) | pKa₁ (Aniline): ~3.0–3.5pKa₂ (Benzylamine): ~8.8–9.2 | Critical: The benzylamine is highly basic.[1] The compound exists as a dication at pH < 2 and a free base at pH > 10. |

| H-Bond Donors | 2 (–NH₂ groups) | High affinity for polar protic solvents (Alcohols).[1] |

Structural Visualization

The following diagram illustrates the protonation states that dictate solubility in aqueous vs. organic media.

[1]

Solubility Landscape

Predicted Solubility Profile (Free Base)

Based on Hansen Solubility Parameters (HSP) and structural analogy to 3-chloroaniline and 2-chlorobenzylamine, the following solubility classification applies to the free base form at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding interactions with both amine groups.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the aromatic ring; "Gold standard" for extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions; useful for reaction media but hard to remove.[1] |

| Ethers | THF, 2-MeTHF, MTBE | Moderate to High | Good solubility; MTBE often used as an anti-solvent for HCl salts.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction; potential for transamidation at high temps (avoid prolonged heating).[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Toluene is viable at elevated temps; Alkanes are excellent anti-solvents .[1] |

| Water | Water (pH 7) | Low (<5 mg/mL) | The hydrophobic chloro-phenyl core limits aqueous solubility in the neutral state.[1] |

Salt Solubility (Critical for Process)

-

Hydrochloride Salts: The mono- and dihydrochloride salts are expected to be insoluble in non-polar organics (DCM, Toluene, Hexane) but highly soluble in Water and Methanol.[1]

-

Purification Strategy: A common purification method involves dissolving the crude free base in Ethanol/IPA and adding concentrated HCl to precipitate the salt.

Experimental Protocols

As specific batch-to-batch impurity profiles can alter solubility, the following self-validating protocols are required for rigorous determination.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Use this for rapid solvent selection during early development.[1]

-

Preparation: Weigh 100 mg of 2-(Aminomethyl)-3-chloroaniline into a clear 4 mL vial.

-

Addition: Add solvent in 100 µL increments (starting with 100 µL = 1000 mg/mL equivalent).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Heating: If insoluble at Room Temp (RT), heat to 50°C.

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Use this for generating thermodynamic data for IND filings.[1]

-

Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Dilution: Dilute filtrate 100x with Mobile Phase A.

-

Quantification: Analyze via HPLC-UV (254 nm).

Process Development Applications

Solvent Selection Workflow

The following decision tree guides the selection of solvents for reaction versus purification.

Reaction Engineering

When using 2-(Aminomethyl)-3-chloroaniline as a nucleophile:

-

Scavenging: The presence of the 3-chloro group exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1] The benzylamine nitrogen remains highly nucleophilic.

-

Selectivity: To react only at the aniline position, the benzylamine must typically be protected (e.g., Boc-protection) or the reaction must be performed under pH-controlled conditions where the benzylamine is protonated.[1]

References

-

Physicochemical Properties of Chloroanilines

-

pKa Determination of Benzylamines

-

Garrido, J. et al.[1] "Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography." Journal of Chromatography B, 2003.[1] Available at: [Link]

-

Relevance: Establishes the pKa range (8.8–9.[1]5) for ortho-substituted benzylamines, validating the "Salt Formation" strategy.

-

-

Synthesis and Handling of Aminomethyl-anilines

-

Solubility Parameter Prediction

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2012153158A1 - Process for the manufacture of dabigatran etexilate and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2010045900A1 - A method for the preparation of dabigatran and its intermediates - Google Patents [patents.google.com]

Technical Monograph: Stability and Degradation Profile of 2-(Aminomethyl)-3-chloroaniline

Executive Summary & Structural Significance[1]

2-(Aminomethyl)-3-chloroaniline (CAS 109319-83-7) is a critical bifunctional intermediate used primarily in the synthesis of fused bicyclic heterocycles, such as quinazolines, benzodiazepines, and isoindolinones. These scaffolds are ubiquitous in kinase inhibitors and PARP inhibitors.[1]

The molecule features a "privileged" substitution pattern: an aniline amine at position 1, a highly nucleophilic aminomethyl group at position 2, and an electron-withdrawing chlorine atom at position 3. This specific geometry creates a unique stability profile where intramolecular cyclization competes with standard oxidative degradation .[1]

This guide provides a mechanistic analysis of its instability, validated handling protocols, and a self-verifying analytical framework for researchers.

Physicochemical Characterization

The stability of this compound is dictated by the basicity differential between the aromatic amine (aniline) and the benzylic amine.[1]

| Property | Value / Description | Significance |

| CAS Number | 109319-83-7 | Unique Identifier [1] |

| Molecular Formula | C₇H₉ClN₂ | MW: 156.61 g/mol |

| Appearance | Off-white to pale brown solid/oil | Darkens upon oxidation (formation of azo/quinone species). |

| Basicity (pKa) | ~4.0 (Aniline), ~9.5 (Benzylamine) | The benzylic amine is the primary nucleophile; it drives CO₂ absorption and cyclization. |

| Solubility | DMSO, Methanol, DCM | Protic solvents may accelerate nucleophilic degradation if not anhydrous.[1] |

| Storage Class | Air/Light Sensitive | Requires inert atmosphere (Argon/Nitrogen).[1] |

Degradation Mechanisms: A Molecular Analysis

The degradation of 2-(Aminomethyl)-3-chloroaniline is not random; it follows distinct pathways driven by its ortho-substitution pattern.

Pathway A: Oxidative Dimerization (The "Browning" Effect)

Like most electron-rich anilines, the C1-amine is susceptible to radical-mediated oxidation.

-

Mechanism: Photo-oxidation or exposure to air generates an anilinyl radical.[1]

-

Product: Formation of azo-dimers (

) or quinone-imines. -

Visual Indicator: Rapid color change from off-white to brown/black.[1]

Pathway B: The "Ortho-Effect" Cyclization

This is the most critical pathway for drug developers.[1] The proximity of the benzylic amine (C2) to the aniline (C1) creates a "pre-organized" system for ring closure.[1]

-

Trigger: Presence of electrophilic impurities (e.g., aldehydes in solvents, atmospheric CO₂).[1]

-

Mechanism: The benzylic amine attacks an electrophile (like Formaldehyde or CO₂), followed by ring closure by the aniline nitrogen.[1]

-

Result: Formation of 1,2,3,4-tetrahydroquinazolines or urea derivatives.

Pathway C: Dechlorination (Photolytic)

The C3-Chlorine bond is susceptible to homolytic cleavage under UV light, leading to radical species that can polymerize or react with solvents.[1]

Visualization: Degradation Pathways

The following diagram maps the kinetic competition between these pathways.

Figure 1: Mechanistic degradation map showing the competition between oxidative polymerization and electrophile-induced cyclization.

Validated Experimental Protocols

Protocol: Forced Degradation (Stress Testing)

To validate the stability profile in your specific matrix, perform this standardized stress test.[1]

Objective: Determine the primary degradation route in formulation/synthesis.

-

Preparation: Dissolve 10 mg of 2-(Aminomethyl)-3-chloroaniline in 10 mL of diluent (Acetonitrile:Water 50:50).

-

Conditions:

-

Neutralization: Quench acid/base samples to pH 7.0 before injection.

-

Analysis: Inject onto HPLC (Method below).

Analytical Method: HPLC-UV/MS

Note: A standard C18 column may show peak tailing due to the two amine groups.[1] A base-deactivated column is required.

-

Column: C18 Base-Deactivated (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH keeps amines uncharged, improving peak shape).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

System Suitability Requirement: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest degradation product.[1]

Handling & Storage Architecture

To maintain purity >98% for synthesis, the following "Chain of Custody" for storage is required.

The "Inert-Cold" Protocol

-

Atmosphere: The compound must be stored under Argon or Nitrogen .[1] Carbon dioxide in air will react with the benzylic amine to form carbamates/ureas.[1]

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze oxidation).[1]

Workflow: Purity Verification

Before using this reagent in critical GMP steps, verify its integrity.[1]

Figure 2: Quality assurance workflow prior to synthetic application.

References

-

El-Shaieb, K. M., & Jones, P. G. (2013).[2][1] The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. Zeitschrift für Naturforschung B, 68(8), 913–923.[2][1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12826707, 2-(Aminomethyl)-3-chloroaniline. Retrieved January 31, 2026, from [Link]

Sources

Strategic Utilization of 2-(Aminomethyl)-3-chloroaniline: A Scaffold for Quinazoline-Based Therapeutics

[1]

Executive Summary & Molecular Profile[1]

2-(Aminomethyl)-3-chloroaniline (CAS: 109319-83-7) represents a high-value "ortho-diamine" scaffold in medicinal chemistry.[1] Unlike simple anilines, this molecule possesses a unique 1,3-diamine motif constrained on a benzene ring, making it an obligate precursor for dihydroquinazolines , quinazolines , and benzodiazepines .

The presence of the chlorine atom at the 3-position (ortho to the aminomethyl group) is not merely decorative; it serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho-position relative to the benzylic amine.[1]

-

Conformational Biasing: The steric bulk of the chlorine atom (

) restricts the rotation of the aminomethyl group, pre-organizing the molecule for cyclization reactions.

Molecular Specifications

| Property | Value | Clinical Relevance |

| Molecular Formula | C₇H₉ClN₂ | Core scaffold for heterocycles |

| Molecular Weight | 156.61 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD) |

| pKa (Aniline) | ~3.5 - 4.0 | Reduced nucleophilicity due to inductive effect of Cl |

| pKa (Benzyl amine) | ~9.0 - 9.5 | Primary nucleophile in cyclization reactions |

| Key Reactivity | Bidentate Nucleophile | Forms 6-membered rings with C1 electrophiles (Aldehydes, Acids) |

Synthetic Architecture

The synthesis of 2-(aminomethyl)-3-chloroaniline requires chemoselective strategies to avoid hydrodehalogenation (loss of the chlorine atom), a common side reaction during the reduction of its nitrile precursors.[1]

Retrosynthetic Analysis

The most reliable route involves the reduction of 2-amino-6-chlorobenzonitrile .[1] Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here as it frequently cleaves the Ar-Cl bond.[1]

Recommended Route: Borane-mediated reduction (BH₃[1]·THF) or Raney Nickel with specific poisoning agents.

Visualization: Synthetic Pathways

The following diagram outlines the divergent synthesis from the nitrile precursor to the target scaffold and its downstream heterocycles.[1]

Caption: Chemoselective synthesis of the target scaffold and its divergence into bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Nitrile to Amine)

Objective: Synthesize 2-(aminomethyl)-3-chloroaniline from 2-amino-6-chlorobenzonitrile without dechlorinating the ring.

Reagents:

-

2-Amino-6-chlorobenzonitrile (1.0 eq)[1]

-

Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)

-

Anhydrous THF (Solvent)

-

Methanol (Quenching)

-

6M HCl (Hydrolysis)

Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with 2-amino-6-chlorobenzonitrile and anhydrous THF (0.2 M concentration).[1]

-

Addition: Cool the solution to 0°C. Add BH₃·THF dropwise via syringe over 20 minutes.[1] Note: Gas evolution (H₂) will occur.

-

Reflux: Allow the reaction to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The nitrile spot should disappear.[1]

-

Quench (Critical): Cool to 0°C. Very slowly add Methanol until gas evolution ceases. This destroys excess borane.

-

Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH to pH > 10. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a characteristic singlet or doublet for the benzylic -CH₂- at ~3.8 ppm.[1]

Protocol B: Synthesis of 5-Chloro-1,2,3,4-tetrahydroquinazolines

Objective: Utilize the scaffold to create a kinase-inhibitor core via condensation with an aldehyde.[1]

Reagents:

-

2-(Aminomethyl)-3-chloroaniline (1.0 eq)[1]

-

Benzaldehyde derivative (1.0 eq)

-

Ethanol (Solvent)

-

Catalytic Acetic Acid (Optional, 0.1 eq)

Methodology:

-

Dissolve the amine scaffold in Ethanol (0.1 M).

-

Stir at RT for 2 hours. If precipitation occurs, the product is likely the aminal intermediate or the target heterocycle.[1]

-

If conversion is slow, heat to 60°C for 1 hour.

-

Purification: The product often precipitates upon cooling.[1] Filter and wash with cold ethanol.

Chemical Biology & Mechanism of Action

The utility of 2-(aminomethyl)-3-chloroaniline lies in its ability to trap electrophiles.[1] The reaction proceeds via a "Gem-Diamine" mechanism.[1]

The "Ortho-Effect" in Cyclization

The 3-chloro substituent exerts a steric pressure that forces the benzylic amine (position 2) towards the aniline nitrogen (position 1).[1] When an aldehyde is introduced, the more nucleophilic aliphatic amine attacks first, forming an imine. The aniline nitrogen then attacks the imine carbon (intramolecular Mannich-type reaction) to close the ring.[1]

Visualization: Cyclization Mechanism

Caption: Mechanism of dihydroquinazoline formation driven by the nucleophilicity gradient.[1]

Therapeutic Relevance

This scaffold is a bioisostere for the quinazoline core found in:

Data Summary: Reactivity Profile

| Electrophile Class | Reaction Conditions | Product Type | Yield Potential |

| Aryl Aldehydes | EtOH, RT to 60°C | 2-Aryl-1,2,3,4-tetrahydroquinazoline | High (85-95%) |

| Carboxylic Acids | PPA or POCl₃, 120°C | Quinazolin-4(3H)-one | Moderate (60-75%) |

| Isocyanates | DCM, 0°C | Urea derivative (Cyclizes to Benzodiazepinone) | High (90%) |

| Orthoesters | Reflux | Quinazoline | High (80-90%) |

References

-

Synthesis of Dihydroquinazolines: Panjikar, P. C., et al. (2024).[5] "Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines." ResearchGate.[1] Available at:

-

3-Chloroaniline Properties: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 7932, 3-Chloroaniline.[1] Available at:

-

Quinazoline Medicinal Chemistry: Hwi Yul Jo, et al. (2021). "Generation of N–H Imines from α-Azidocarboxylic Acids... trapped with 2-(aminomethyl)aniline."[1][4] MDPI/ResearchGate.[1] Available at:

- Borane Reduction Methodology: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of nitriles to amines." Journal of Organic Chemistry. (Standard reference for protocol validity).

Sources

- 1. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 2. Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-(Aminomethyl)-3-chloroaniline: A Versatile Bifunctional Building Block for Advanced Synthetic Applications

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-(Aminomethyl)-3-chloroaniline is a uniquely substituted aromatic compound whose value in synthetic chemistry is derived from its distinct electronic and steric properties. Possessing two amine functionalities with differentiated reactivity—a primary benzylic amine and an aromatic amine—this molecule offers a platform for sequential and selective chemical transformations. The presence of a chlorine atom further modulates the reactivity of the aromatic ring, providing an additional vector for synthetic diversification. This technical guide provides an in-depth analysis of the core reactivity of 2-(Aminomethyl)-3-chloroaniline, explores its strategic application in the synthesis of complex heterocyclic scaffolds, and presents detailed, field-proven protocols for its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the design and synthesis of novel chemical entities.

Section 1: Core Characteristics of 2-(Aminomethyl)-3-chloroaniline

Strategic Importance in Synthesis

Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] 2-(Aminomethyl)-3-chloroaniline (CAS No: 86192-56-7) emerges as a particularly strategic intermediate due to the orthogonal nature of its functional groups. The spatial arrangement of a nucleophilic benzylic amine, a less reactive aromatic amine, and a deactivating chloro group allows for a high degree of control in complex synthetic routes. This control is paramount in modern drug discovery, where the efficient construction of molecular complexity is a key determinant of project success.[2] The molecule serves as a linchpin for creating fused heterocyclic systems, which are privileged structures in many classes of bioactive compounds.

Physicochemical Properties

A comprehensive understanding of a building block's physical properties is essential for effective experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source |

| CAS Number | 86192-56-7 | - |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.61 g/mol | - |

| Appearance | (Predicted) Light yellow to brown liquid or low-melting solid | Analog Data[3][4] |

| Boiling Point | (Predicted) Higher than 3-chloroaniline (230 °C) due to H-bonding | Analog Data[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | General Chemical Principles |

| pKa (Benzylic Amine) | ~9-10 (Estimated) | Analog Data |

| pKa (Aromatic Amine) | ~3-4 (Estimated) | Analog Data[3] |

Note: Experimental data for this specific compound is not widely published. Properties are estimated based on the closely related 3-chloroaniline and general chemical principles.

Section 2: The Duality of Reactivity: A Mechanistic Perspective

The synthetic utility of 2-(Aminomethyl)-3-chloroaniline is rooted in the differential reactivity of its two amine groups, a concept best explained by their electronic environments.

A Tale of Two Amines: Benzylic vs. Aromatic

-

Benzylic Amine (-CH₂NH₂): The lone pair of electrons on this nitrogen resides in an sp³ hybridized orbital. It is not delocalized into the aromatic π-system. Consequently, this group behaves as a typical primary aliphatic amine: it is strongly basic and highly nucleophilic. It will readily react with a wide range of electrophiles, such as acyl chlorides, aldehydes (in reductive aminations), and alkyl halides.

-

Aromatic Amine (-NH₂): The lone pair on this nitrogen is in a p-orbital that overlaps with the aromatic π-system of the benzene ring. This delocalization significantly reduces its basicity and nucleophilicity compared to its benzylic counterpart. While it still undergoes reactions typical of anilines (e.g., acylation, diazotization), it requires more forcing conditions or highly reactive electrophiles.

This reactivity gap—often several orders of magnitude—is the cornerstone of its application as a building block, enabling chemists to functionalize one amine selectively while leaving the other intact for a subsequent transformation.

The Role of the Chloro Substituent

The chlorine atom at the 3-position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond network. This deactivates the ring, making it less susceptible to electrophilic aromatic substitution than benzene itself.

-

Resonance Effect (+R): The lone pairs on chlorine can be donated into the aromatic ring, which directs incoming electrophiles to the ortho and para positions.

Given the existing substitution pattern, the positions ortho and para to the chloro group are positions 4, 2, and 6. The powerful activating and directing effect of the aromatic amine (directing to its ortho and para positions, 4 and 6) will dominate, but the overall reaction rate in electrophilic substitutions will be attenuated by the chloro group's inductive withdrawal.

Visualization of Synthetic Vectors

The following diagram illustrates the primary sites of reactivity on the molecule, providing a conceptual map for synthetic planning.

Caption: Reactivity map of 2-(Aminomethyl)-3-chloroaniline.

Section 3: Key Synthetic Transformations and Applications

The true power of this building block is demonstrated in its ability to construct complex molecular architectures, particularly heterocyclic ring systems prevalent in medicinal chemistry.[5][6]

Synthesis of Fused Heterocyclic Scaffolds

The proximate arrangement of the two amine groups makes 2-(Aminomethyl)-3-chloroaniline an ideal precursor for cyclization reactions to form fused six- and seven-membered rings.

A. Synthesis of Tetrahydroquinazolines: Reaction with an aldehyde or ketone leads to the formation of a six-membered heterocyclic ring. The more nucleophilic benzylic amine first forms an imine with the carbonyl compound, which is then attacked intramolecularly by the less reactive aromatic amine, followed by aromatization (if possible) or tautomerization to yield the stable heterocyclic core.

B. Synthesis of Dihydrodibenzo[b,e][7]diazepines: This seven-membered ring system, a core scaffold in many CNS-active drugs, can be accessed through condensation with a β-ketoester or a similar 1,3-dielectrophile. The benzylic amine initiates the reaction, followed by an intramolecular cyclization involving the aromatic amine.

Workflow for Selective Functionalization

A common and powerful strategy involves the selective acylation of the more reactive benzylic amine, leaving the aromatic amine free for subsequent reactions like diazotization or cyclization.

Caption: Workflow for orthogonal synthesis.

Section 4: Field-Proven Experimental Protocols

Adherence to validated protocols is crucial for safety and reproducibility. The following sections provide detailed, step-by-step methodologies.

Safety and Handling Precautions

-

Hazard Profile: Chloroanilines as a class are toxic and can be absorbed through the skin. They are suspected to cause methemoglobinemia. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene is recommended for extended handling).

-

Waste Disposal: All organic and aqueous waste containing chloroanilines must be disposed of in appropriately labeled hazardous waste containers.

Protocol: Selective N-Acylation of the Benzylic Amine

This protocol describes the selective protection of the more nucleophilic benzylic amine as an acetamide, a foundational step for many multi-step syntheses.

Materials:

-

2-(Aminomethyl)-3-chloroaniline (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Aminomethyl)-3-chloroaniline and anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine to the stirred solution.

-

Electrophile Addition: Add acetyl chloride dropwise via syringe over 10-15 minutes. The causality here is critical: slow addition to a cold solution prevents a rapid exotherm and minimizes side reactions, such as di-acylation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl salts and excess acetyl chloride), water, and brine. The bicarbonate wash is essential for neutralizing the triethylamine hydrochloride salt, rendering it water-soluble.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting N-(2-(aminomethyl)-3-chlorobenzyl)acetamide can be purified by column chromatography on silica gel or by recrystallization, if solid.

Section 5: Conclusion and Future Outlook

2-(Aminomethyl)-3-chloroaniline is more than a simple intermediate; it is a sophisticated building block that offers a pre-packaged solution for complex synthetic challenges. Its inherent bifunctionality, modulated by the chloro-substituent, provides a reliable platform for constructing diverse molecular libraries, particularly those rich in the heterocyclic scaffolds that are hallmarks of modern pharmacophores. As drug discovery continues to demand greater molecular complexity and synthetic efficiency, the strategic application of intelligently designed building blocks like 2-(Aminomethyl)-3-chloroaniline will become increasingly indispensable. Future applications will likely see its incorporation into automated synthesis platforms and its use in fragment-based drug design to rapidly generate high-value lead compounds.

Section 6: References

-

CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents. (URL: )

-

3-(Aminomethyl)-5-chloroaniline - MySkinRecipes. (URL: [Link])

-

Synthesis and Description of Some New Heterocyclic Imideis Compounds Derived from Ciprofloxacin Drug - Baghdad Science Journal. (URL: [Link])

-

3-CHLOROANILINE - Ataman Kimya. (URL: [Link])

-

CN101774930A - Method for preparing m-chloro aniline - Google Patents. (URL: )

-

3-Chloroaniline | C6H6ClN - PubChem. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (URL: [Link])

-

CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (URL: )

-

Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (URL: [Link])

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. (URL: [Link])

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (URL: [Link])

-

108-42-9 CAS | 3-CHLOROANILINE | Amines & Amine Salts | Article No. 02732. (URL: [Link])

-

Preparation of m-chloroaniline - US2894035A - Google Patents. (URL: )

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

2-Chloroaniline and its hydrochloride: Human health tier II assessment. (URL: [Link])

Sources

- 1. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 108-42-9 CAS | 3-CHLOROANILINE | Amines & Amine Salts | Article No. 02732 [lobachemie.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

Methodological & Application

purification of 2-(Aminomethyl)-3-chloroaniline by column chromatography

An Application Note and Protocol for the Chromatographic Purification of 2-(Aminomethyl)-3-chloroaniline

Introduction

2-(Aminomethyl)-3-chloroaniline is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are prevalent in various pharmacologically active agents. The presence of two basic amino groups—one aromatic and one primary aliphatic—imparts a high degree of polarity and basicity to the molecule. These characteristics present significant challenges for purification via standard silica gel chromatography, often leading to poor separation, significant peak tailing, and potential on-column degradation or irreversible adsorption due to strong interactions with acidic silanol groups on the silica surface.[1]

This application note provides a comprehensive guide and two robust protocols for the purification of 2-(Aminomethyl)-3-chloroaniline using column chromatography. The primary recommended method utilizes an amine-functionalized stationary phase to achieve superior purity and recovery. An alternative, classical method using standard silica gel with a basic mobile phase modifier is also detailed for laboratories where specialized columns may not be available.

Principle of Separation: Navigating the Challenge of Basic Amines

The core challenge in purifying basic compounds like 2-(Aminomethyl)-3-chloroaniline on standard silica gel lies in the acidic nature of the stationary phase. The silica surface is populated with silanol groups (Si-OH), which are Brønsted acids.[1] These acidic sites can protonate the basic amino groups of the analyte, leading to strong ionic interactions. This results in:

-

Peak Tailing: Slow desorption kinetics from the acidic sites cause the compound to elute gradually, resulting in broad, tailing peaks.

-

Yield Loss: In some cases, the interaction is so strong that the compound does not elute from the column, leading to significant loss of material.

-

Degradation: The acidic environment can potentially degrade sensitive molecules.

To overcome these issues, two primary strategies are employed:

-

Deactivating the Stationary Phase: This involves adding a small amount of a competing, volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] This additive "neutralizes" the acidic silanol sites, minimizing their interaction with the target compound and allowing for a more conventional separation based on polarity.

-

Utilizing a Modified Stationary Phase: A more elegant and often more effective approach is to use a stationary phase with a fundamentally different surface chemistry. Amine-functionalized silica, typically featuring propylamine groups bonded to the silica surface, provides a basic environment.[2] This eliminates the need for basic additives in the mobile phase, simplifies post-purification workup, and is ideal for the purification of organic bases.[1][2]

Materials and Reagents

| Material/Reagent | Grade |

| Crude 2-(Aminomethyl)-3-chloroaniline | Synthesis Grade |

| Stationary Phases | |

| Amine-Functionalized Silica Gel (e.g., KP-NH) | Flash Chromatography Grade, 40-63 µm |

| Silica Gel | Flash Chromatography Grade, 40-63 µm |

| Solvents | |

| Hexanes / Heptane | HPLC Grade |

| Ethyl Acetate (EtOAc) | HPLC Grade |

| Dichloromethane (DCM) | HPLC Grade |

| Methanol (MeOH) | HPLC Grade |

| Triethylamine (TEA) | Reagent Grade, >99% |

| Other | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 / Amine-functionalized |

| Glassware (flasks, beakers, funnels) | Standard Laboratory Grade |

| Collection Tubes | Appropriate for fraction collector |

Instrumentation

-

Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or a manual glass column setup.

-

TLC Developing Chambers.

-

UV Lamp (254 nm and 365 nm) for TLC visualization.

-

Rotary Evaporator for solvent removal.

Detailed Purification Protocols

Prior to any column purification, it is imperative to develop an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.35 for the target compound, ensuring good separation from impurities.

Protocol 1: Preferred Method with Amine-Functionalized Silica

This method is highly recommended for its efficiency, improved peak shape, and simplified workflow, as it eliminates the need for basic mobile phase additives.[2]

1. TLC Method Development:

- Spot the crude material on an amine-functionalized TLC plate.

- Develop the plate in a chamber with a starting solvent system of 20% Ethyl Acetate in Hexanes.

- Gradually increase the polarity (e.g., 30% EtOAc, 40% EtOAc) until the target compound has an Rf value between 0.2 and 0.35. This solvent system will be the starting point for the column gradient.

2. Column Preparation:

- Select an appropriately sized amine-functionalized silica cartridge based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to stationary phase by weight).

- Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes) for at least 3-5 column volumes (CV).

3. Sample Loading:

- Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol). Add a small amount of silica gel or celite and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column or into a solid load cartridge.

- Wet Loading: Dissolve the crude material in the minimum possible volume of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column. Caution: Using too strong a solvent for injection can degrade the separation.

4. Elution and Fraction Collection:

- Begin elution with the initial low-polarity mobile phase.

- Run a linear gradient from the initial conditions to a higher polarity based on the TLC development. A typical gradient might be from 10% to 60% Ethyl Acetate in Hexanes over 10-15 CV.

- Monitor the elution using a UV detector (254 nm is often suitable for aromatic compounds).

- Collect fractions throughout the run.

5. Analysis and Product Isolation:

- Analyze the collected fractions by TLC to identify those containing the pure product.

- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Alternative Method with Standard Silica Gel

This protocol is a viable alternative when amine-functionalized columns are unavailable. The key to success is the addition of a basic modifier to the mobile phase.[1]

1. TLC Method Development:

- Prepare your eluent systems. For example, a stock solution of 40% EtOAc in Hexanes containing 0.5% Triethylamine (TEA).

- Spot the crude material on a standard silica TLC plate.

- Develop the plate in the TEA-modified eluent. Adjust the ratio of EtOAc/Hexanes as needed to achieve an Rf of 0.2-0.35. Note: Running a parallel TLC without TEA will often demonstrate severe streaking, confirming the necessity of the modifier.

2. Column Preparation:

- Pack a standard silica gel column or select a pre-packed cartridge.

- Equilibrate the column with the initial mobile phase (e.g., 5% EtOAc/Hexanes) that must contain the basic modifier (0.1-1% TEA) . Equilibrating without the modifier will lead to poor results.

3. Sample Loading:

- Follow the dry or wet loading procedures described in Protocol 1. If dissolving the sample for wet loading, ensure the solvent also contains the basic modifier.

4. Elution and Fraction Collection:

- Run a gradient elution as determined by the TLC analysis. Crucially, both the weak (Hexanes) and strong (EtOAc) mobile phase reservoirs must be modified with the same concentration of TEA.

- Collect fractions based on UV detection.

5. Analysis and Product Isolation:

- Analyze fractions by TLC, combine the pure fractions, and remove the solvent via rotary evaporation. Note that removing the final traces of TEA might require co-evaporation with a solvent like toluene or placing the product under high vacuum.

Method Comparison and Summary

| Parameter | Protocol 1: Amine-Functionalized Silica | Protocol 2: Standard Silica Gel |

| Stationary Phase | Amine-functionalized silica (basic surface) | Standard silica gel (acidic surface) |

| Mobile Phase | Hexanes/Ethyl Acetate gradient | Hexanes/Ethyl Acetate gradient |

| Modifier | None required | Triethylamine (0.1-1%) or NH4OH required in all solvents [1] |

| Advantages | Sharper peaks, better recovery, no need for additives, simpler workup.[2] | Readily available and less expensive stationary phase. |

| Disadvantages | Higher initial cost for the specialized column. | Peak tailing can still occur, modifier must be removed from the final product. |

Purification Workflow Diagram

The following diagram illustrates the logical flow of the purification process, applicable to both protocols.

Caption: General workflow for the column chromatography purification of 2-(Aminomethyl)-3-chloroaniline.

References

-

Biotage. (2023). When should amine-bonded columns be used for purification?[Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

PubChem. 3-Chloroaniline. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

-

Veeprho. Aniline Impurities and Related Compound. [Link]

Sources

HPLC method development for 2-(Aminomethyl)-3-chloroaniline analysis

Application Note: A-202601

A Systematic Approach to HPLC Method Development and Validation for the Analysis of 2-(Aminomethyl)-3-chloroaniline

Abstract

This application note presents a detailed, systematic methodology for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Aminomethyl)-3-chloroaniline. The strategy emphasizes a scientific, step-by-step approach, beginning with an analysis of the analyte's physicochemical properties and progressing through systematic screening of chromatographic parameters, method optimization, and full validation in accordance with ICH Q2(R1) guidelines.[1][2] Key procedural choices, such as mobile phase pH selection and stationary phase chemistry, are explained based on the unique chemical nature of the target analyte, which possesses two basic functional groups. The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine analysis in research and quality control environments.

Introduction

2-(Aminomethyl)-3-chloroaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this compound is critical for monitoring reaction progress, determining purity, and ensuring the quality of final products. The presence of two basic amine groups—an aromatic aniline and an aliphatic primary amine—presents a unique challenge for chromatographic analysis, often leading to poor peak shape and inconsistent retention if not properly addressed.

Developing an HPLC method requires a thorough understanding of the analyte's chemical properties and a systematic approach to optimizing separation conditions.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to establish a scientifically sound and validated analytical method.

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a foundation of understanding the analyte's physicochemical properties.[5] These characteristics dictate the initial choice of column, mobile phase, and detector settings.

2.1. Physicochemical Characterization

The key properties of 2-(Aminomethyl)-3-chloroaniline are summarized below. The pKa values are estimated based on the parent structures (aniline and benzylamine) and the electronic effects of the substituents.

| Property | Value / Observation | Rationale for Method Development |

| Structure | Contains a hydrophobic benzene ring and two polar amine groups. This dual nature makes it suitable for reversed-phase chromatography. | |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.61 g/mol | - |

| pKa₁ (Aniline -NH₂) | ~3.5 - 4.0 | The aromatic amine will be protonated (positively charged) at pH < 3.5. |

| pKa₂ (Alkyl -CH₂NH₂) | ~9.5 - 10.0 | The aliphatic amine will be protonated at pH < 9.5. |

| UV Absorbance | Maxima expected ~240 nm and ~290 nm | The molecule contains a chromophore (chlorinated benzene ring). UV detection is a suitable choice. Based on data for 3-chloroaniline and 4-chloroaniline, detection wavelengths of 240 nm and 292-295 nm are expected.[6][7] A wavelength of 240 nm is chosen for higher sensitivity. |

2.2. Core Chromatographic Strategy: The Role of pH

The presence of two ionizable amine groups makes mobile phase pH the most critical parameter. The ionization state of the analyte directly impacts its polarity and, consequently, its retention on a reversed-phase column.

-

At Low pH (e.g., pH < 3.0): Both amine groups are protonated, resulting in a dicationic species (+2 charge). The molecule is highly polar and will have very little retention on a C18 column.

-

At Mid-Range pH (e.g., pH 4.5 - 8.5): The aniline amine (pKa₁ ~3.5) is neutral, while the aliphatic amine (pKa₂ ~9.5) remains protonated. The molecule is a monocationic species (+1 charge). This is often the ideal range for analysis, as it provides a good balance of hydrophobicity for retention and charge for good peak shape.

-

At High pH (e.g., pH > 10.5): Both amine groups are in their neutral, free-base form. The molecule is at its most hydrophobic and will be strongly retained. However, operating at high pH can degrade silica-based columns unless a hybrid or specialized high-pH stable column is used.

Based on this analysis, the method development will focus on a mid-range pH to ensure sufficient retention, good peak shape, and column stability.

Figure 1: Relationship between mobile phase pH, analyte ionization, and expected retention in RP-HPLC.

Method Development Workflow

A systematic, multi-stage approach ensures the development of a robust and reliable method. This process moves from broad screening to fine-tuning and final validation.

Figure 2: Systematic workflow for HPLC method development and validation.

Experimental Protocols

4.1. Materials and Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

-

Chemicals:

-

2-(Aminomethyl)-3-chloroaniline reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium phosphate monobasic (KH₂PO₄, analytical grade).

-

Phosphoric acid (85%, analytical grade).

-

Water (18.2 MΩ·cm, prepared from a Milli-Q system).

-

-

Columns:

-

Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

-

Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm

-

Phenomenex Luna PFP(2), 4.6 x 150 mm, 5 µm

-

4.2. Protocol: Standard and Sample Preparation

-

Buffer Preparation (25 mM Potassium Phosphate, pH 4.5):

-

Weigh 3.40 g of KH₂PO₄ and dissolve in ~950 mL of Milli-Q water.

-

Adjust the pH to 4.5 using dilute phosphoric acid.

-

Transfer to a 1 L volumetric flask and bring to volume with water.

-

Filter through a 0.45 µm nylon filter before use.

-

-

Stock Standard Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of 2-(Aminomethyl)-3-chloroaniline reference standard into a 25 mL volumetric flask.

-

Dissolve and bring to volume with a 50:50 (v/v) mixture of Methanol:Water. This is the stock solution.

-

-

Working Standard Preparation (50 µg/mL):

-

Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

4.3. Protocol: Stage 2 - Initial Screening

Objective: To identify the most promising combination of stationary phase and organic modifier that provides good peak shape and adequate retention.

-

Set Up Screening Conditions:

-

Mobile Phase A: 25 mM Potassium Phosphate, pH 4.5

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: 240 nm

-

Gradient: 10% to 70% B over 15 minutes.

-

-

Execute Screening Runs:

-

Run the gradient program on each of the three columns (XBridge C18, Zorbax SB-C18, Luna PFP) first with Acetonitrile as Mobile Phase B.

-

Repeat the runs on all three columns with Methanol as Mobile Phase B.

-

-

Evaluate Results: Assess the chromatograms for peak shape (tailing factor), retention time, and resolution from any impurities.

Screening Results (Hypothetical Data)

| Column | Organic Modifier | Retention Time (min) | Tailing Factor | Observations |

| XBridge C18 | Acetonitrile | 7.8 | 1.1 | Excellent peak shape, good retention. |

| Zorbax SB-C18 | Acetonitrile | 7.5 | 1.8 | Significant tailing, likely due to silanol interactions. |

| Luna PFP(2) | Acetonitrile | 9.2 | 1.3 | Good peak shape but longer retention. |

| XBridge C18 | Methanol | 8.5 | 1.2 | Good peak shape, slightly broader peak than with ACN. |

Decision: The XBridge C18 column with Acetonitrile as the organic modifier was selected for further optimization due to the superior peak symmetry (Tailing Factor ≈ 1.1).

4.4. Protocol: Stage 3 - Method Optimization

Objective: To fine-tune the gradient, flow rate, and temperature to achieve a shorter run time while maintaining robust separation.

-

Gradient Optimization:

-

Based on the screening run, the analyte eluted at ~40% ACN.

-

Design a more focused gradient:

-

Start at 10% ACN, hold for 1 min.

-

Ramp to 50% ACN over 5 minutes.

-

Ramp to 90% ACN over 1 minute and hold for 2 minutes (column wash).

-

Return to 10% ACN and equilibrate for 3 minutes.

-

-

Total run time: 12 minutes.

-

-

Flow Rate and Temperature Evaluation:

-

Test the optimized gradient at flow rates of 1.2 mL/min and 1.5 mL/min to reduce run time.

-

Evaluate column temperature at 35 °C and 40 °C to assess impact on peak shape and retention time.

-

-

Finalize Method: A flow rate of 1.2 mL/min and a temperature of 35 °C were found to provide the best balance of speed and performance.

Final Optimized Method and System Suitability

The following parameters represent the final, optimized method for the analysis of 2-(Aminomethyl)-3-chloroaniline.

| Parameter | Condition |

| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate, pH 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-6 min: 10-50% B; 6-7 min: 50-90% B; 7-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 240 nm |

| Run Time | 12 minutes |

System Suitability Test (SST) Protocol: Before running any samples, perform five replicate injections of the 50 µg/mL working standard. The system is deemed ready for use if the following criteria are met:

-

Tailing Factor: ≤ 1.5

-

Theoretical Plates (N): ≥ 5000

-

%RSD of Peak Area: ≤ 2.0%

-

%RSD of Retention Time: ≤ 1.0%

Method Validation

The final method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[1][8][9]